2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone
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Overview
Description
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone is a complex organic compound with a molecular formula of C23H25N3OS . This compound is part of the quinazoline family, known for its diverse biological activities and significant pharmacological potential . The structure includes a quinazoline core, a piperidine ring, and a sulfanyl group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone involves multiple steps, typically starting with the formation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl group using thiol reagents under controlled conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing transition metal catalysts and optimized reaction conditions .
Chemical Reactions Analysis
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form dihydroquinazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various halogenated compounds.
Scientific Research Applications
2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. In cancer cells, it inhibits tyrosine kinase receptors, leading to the disruption of signaling pathways essential for cell growth and survival . The compound also interferes with bacterial quorum sensing, reducing biofilm formation and virulence in pathogenic bacteria . These actions are mediated through the binding of the compound to key enzymes and receptors, altering their activity and downstream effects .
Comparison with Similar Compounds
Similar compounds to 2-(6-Ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone include:
2-Phenylquinazolin-4-amine: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Exhibits antimicrobial activity.
2-Phenyl-4-styrylquinazoline: Used in the development of new materials
Properties
Molecular Formula |
C23H25N3OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C23H25N3OS/c1-2-17-11-12-20-19(15-17)23(25-22(24-20)18-9-5-3-6-10-18)28-16-21(27)26-13-7-4-8-14-26/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3 |
InChI Key |
LPMMHKZEGWTSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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